molecular formula C17H11N3O B11810962 6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile

6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile

Katalognummer: B11810962
Molekulargewicht: 273.29 g/mol
InChI-Schlüssel: PZONPWNAKIDYGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl groups and a nitrile group. It has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. The reaction typically proceeds under acidic conditions, often using catalysts such as hydrochloric acid or acetic acid. The general reaction scheme is as follows:

  • Aldehyde (e.g., benzaldehyde) + β-keto ester (e.g., ethyl acetoacetate) + urea/thiourea → this compound

The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties .

Wirkmechanismus

The mechanism of action of 6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components. By inhibiting MMPs, the compound can potentially prevent tissue damage and inflammation . Additionally, it may interact with other molecular targets, such as receptors and enzymes, to exert its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. Its ability to inhibit MMPs and other enzymes makes it a valuable compound for drug development and therapeutic applications .

Eigenschaften

Molekularformel

C17H11N3O

Molekulargewicht

273.29 g/mol

IUPAC-Name

6-oxo-1,5-diphenylpyrimidine-2-carbonitrile

InChI

InChI=1S/C17H11N3O/c18-11-16-19-12-15(13-7-3-1-4-8-13)17(21)20(16)14-9-5-2-6-10-14/h1-10,12H

InChI-Schlüssel

PZONPWNAKIDYGL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN=C(N(C2=O)C3=CC=CC=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.